molecular formula C13H16N2O B589022 1-(6-Ethoxyquinolin-2-yl)ethanamine CAS No. 151506-15-9

1-(6-Ethoxyquinolin-2-yl)ethanamine

Cat. No.: B589022
CAS No.: 151506-15-9
M. Wt: 216.284
InChI Key: AZGAMLLZRRGCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Ethoxyquinolin-2-yl)ethanamine is a quinoline-derived compound featuring an ethoxy group at the 6-position of the quinoline ring and an ethanamine moiety at the 2-position. The ethoxy group enhances solubility and modulates electronic properties, while the ethanamine side chain may facilitate interactions with biological targets through hydrogen bonding or ionic interactions. This compound’s synthesis typically involves coupling ethanamine derivatives with substituted quinoline precursors, as seen in analogous synthetic pathways .

Properties

CAS No.

151506-15-9

Molecular Formula

C13H16N2O

Molecular Weight

216.284

IUPAC Name

1-(6-ethoxyquinolin-2-yl)ethanamine

InChI

InChI=1S/C13H16N2O/c1-3-16-11-5-7-13-10(8-11)4-6-12(15-13)9(2)14/h4-9H,3,14H2,1-2H3

InChI Key

AZGAMLLZRRGCOF-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C(C)N

Synonyms

2-Quinolinemethanamine,6-ethoxy-alpha-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-(Quinolin-6-yl)ethanamine

  • Structure : Lacks the ethoxy group at position 6 but retains the ethanamine group at position 2.
  • Applications : Used as an intermediate in receptor ligand synthesis, similar to the target compound .

1-(6-Ethoxypyridin-2-yl)methanamine

  • Structure: Replaces the quinoline ring with a pyridine ring, retaining the ethoxy group at position 5.
  • Impact: The pyridine ring lacks the fused benzene ring of quinoline, reducing aromaticity and planarity. This may diminish intercalation properties but improve metabolic stability .

Functional Group Modifications

N-Benzyl-N-methyl-1-phenyl-1-(quinolin-2-yl)methanamine

  • Structure : Features a benzyl-methylamine group instead of ethanamine and a phenyl substituent.
  • This modification is common in CNS-targeting agents .

(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

  • Structure: Incorporates a saturated tetrahydroquinoline ring with an ethyl group at position 1.
  • Impact : Ring saturation reduces aromatic conjugation, altering electronic properties and conformational flexibility. This structural change may improve bioavailability in vivo .

(R)-1-(Naphthalen-2-yl)-N-((R)-1-Phenylethyl)ethanamine

  • Structure: Replaces quinoline with a naphthalene system and includes a chiral phenylethyl group.
  • Impact: The naphthalene system provides a larger aromatic surface for π-π stacking, while the chiral center influences stereoselective binding to receptors like adenosine or dopamine .

Imidazolidine-2,4,5-triones (e.g., 3a–k)

  • Structure : Derived from 1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, these compounds feature a fused trione ring.
  • Impact : The trione moiety introduces hydrogen-bonding sites, enhancing interactions with enzymes or receptors. Fluorine substituents improve metabolic stability and electronegativity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
1-(6-Ethoxyquinolin-2-yl)ethanamine C₁₃H₁₆N₂O 216.28 g/mol 6-ethoxy, 2-ethanamine Moderate (Polar)
1-(Quinolin-6-yl)ethanamine C₁₁H₁₂N₂ 172.23 g/mol 2-ethanamine Low (Nonpolar)
1-(6-Ethoxypyridin-2-yl)methanamine C₈H₁₂N₂O 152.20 g/mol 6-ethoxy, 2-methanamine High (Polar)
N-Benzyl-N-methyl-1-(quinolin-2-yl)methanamine C₁₉H₁₉N₂ 275.37 g/mol Benzyl, methyl, quinolin-2-yl Low (Lipophilic)

Key Research Findings

  • Electronic Effects: The 6-ethoxy group in this compound enhances electron density on the quinoline ring, improving interactions with electron-deficient biological targets .
  • Steric Influence : Bulky substituents (e.g., benzyl groups in N-benzyl derivatives) improve binding to hydrophobic pockets but may hinder solubility .
  • Chirality : Stereochemical variations, as in (R)-1-(Naphthalen-2-yl)ethanamine, significantly affect receptor affinity and metabolic pathways .

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